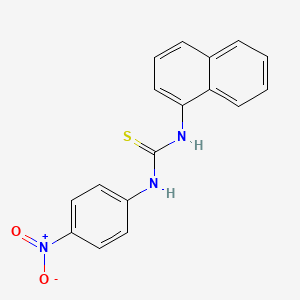
N-Naphthalen-1-yl-N'-(4-nitrophenyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Naphthalen-1-yl-N’-(4-nitrophenyl)thiourea: is an organic compound that belongs to the class of thioureas It is characterized by the presence of a naphthalene ring and a nitrophenyl group attached to a thiourea moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-Naphthalen-1-yl-N’-(4-nitrophenyl)thiourea typically involves the reaction of naphthylamine with 4-nitrophenyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane or ethanol, under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: While specific industrial production methods for N-Naphthalen-1-yl-N’-(4-nitrophenyl)thiourea are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: N-Naphthalen-1-yl-N’-(4-nitrophenyl)thiourea can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents like sodium borohydride or catalytic hydrogenation.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea moiety can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, catalytic hydrogenation with palladium on carbon.
Substitution: Various nucleophiles, depending on the desired substitution product.
Major Products:
Oxidation: Oxidized derivatives of the thiourea moiety.
Reduction: N-Naphthalen-1-yl-N’-(4-aminophenyl)thiourea.
Substitution: Substituted thiourea derivatives.
Applications De Recherche Scientifique
Chemistry: N-Naphthalen-1-yl-N’-(4-nitrophenyl)thiourea is used as a building block in organic synthesis. It can be utilized to synthesize more complex molecules and materials with specific properties.
Biology: In biological research, this compound may be used as a probe to study enzyme interactions and protein-ligand binding. Its structural features make it suitable for investigating the mechanisms of various biological processes.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Industry: In the industrial sector, N-Naphthalen-1-yl-N’-(4-nitrophenyl)thiourea can be used in the production of specialty chemicals and materials. Its unique properties make it valuable for creating advanced materials with specific functionalities.
Mécanisme D'action
The mechanism of action of N-Naphthalen-1-yl-N’-(4-nitrophenyl)thiourea involves its interaction with molecular targets, such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. This interaction can affect various biochemical pathways, leading to changes in cellular processes. The nitrophenyl group and thiourea moiety play crucial roles in the binding affinity and specificity of the compound.
Comparaison Avec Des Composés Similaires
N-Naphthalen-1-yl-N’-(4-aminophenyl)thiourea: This compound is similar in structure but has an amino group instead of a nitro group.
N-Naphthalen-1-yl-N’-(4-chlorophenyl)thiourea: This compound has a chlorophenyl group instead of a nitrophenyl group.
N-Naphthalen-1-yl-N’-(4-methylphenyl)thiourea: This compound has a methylphenyl group instead of a nitrophenyl group.
Uniqueness: N-Naphthalen-1-yl-N’-(4-nitrophenyl)thiourea is unique due to the presence of the nitrophenyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where specific interactions with molecular targets are required. The nitro group also allows for further chemical modifications, enhancing the versatility of the compound.
Propriétés
Numéro CAS |
111782-25-3 |
|---|---|
Formule moléculaire |
C17H13N3O2S |
Poids moléculaire |
323.4 g/mol |
Nom IUPAC |
1-naphthalen-1-yl-3-(4-nitrophenyl)thiourea |
InChI |
InChI=1S/C17H13N3O2S/c21-20(22)14-10-8-13(9-11-14)18-17(23)19-16-7-3-5-12-4-1-2-6-15(12)16/h1-11H,(H2,18,19,23) |
Clé InChI |
GJDRSYLDJPWOMT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC=C2NC(=S)NC3=CC=C(C=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


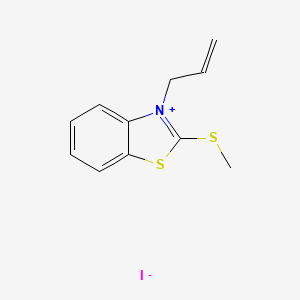
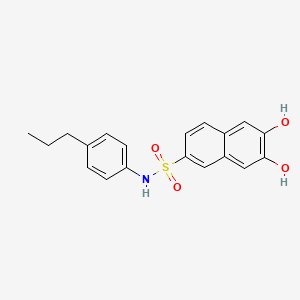
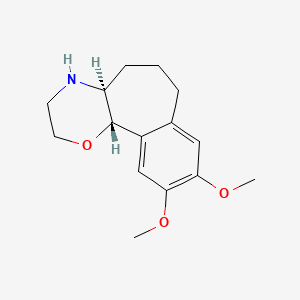

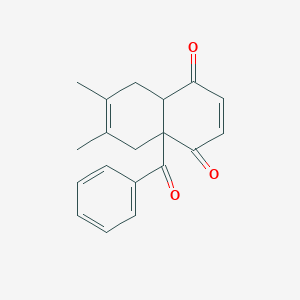
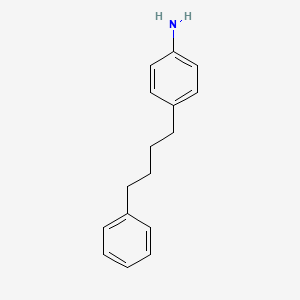
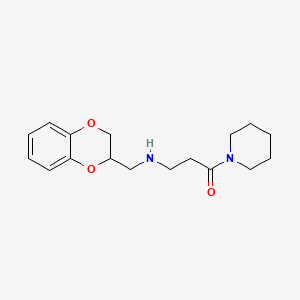

![3-(1,2-Dibromoethyl)-1-azabicyclo[2.2.2]octane](/img/structure/B14330180.png)


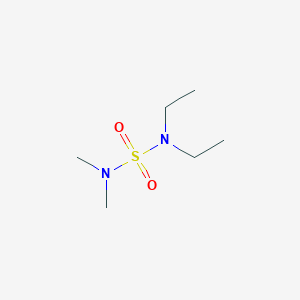
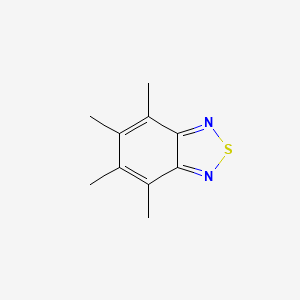
![4-[(Cyclohex-2-en-1-yl)oxy]-2H-1-benzopyran-2-one](/img/structure/B14330201.png)
